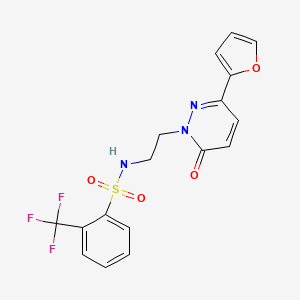![molecular formula C10H15NO B2720673 [(3-Aminobutan-2-yl)oxy]benzene CAS No. 6437-84-9](/img/structure/B2720673.png)
[(3-Aminobutan-2-yl)oxy]benzene
Overview
Description
“[(3-Aminobutan-2-yl)oxy]benzene” is a chemical compound with the molecular formula C10H15NO . It is also known by the synonym 2-Butanamine, 3-phenoxy- .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with sodium hydroxide, hydroxylamine hydrochloride, and sodium acetate in ethanol and water . The reaction conditions and steps are detailed in the source .Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 165.23 .Scientific Research Applications
Green Synthesis
Towards a Greener Synthesis of (S)-3-Aminobutanoic Acid : Weiss et al. (2010) developed a greener, enantioselective chemoenzymatic synthesis route for (S)-3-aminobutanoic acid starting from prochiral compounds, including a step that may involve derivatives related to [(3-Aminobutan-2-yl)oxy]benzene. This process features an initial aza-Michael addition, enzymatic resolution, and a one-pot process eliminating the need for harmful solvents and reducing environmental impact, as indicated by a low E-factor and high enantiomeric excess (Weiss, Brinkmann, & Gröger, 2010).
Catalysis
Ni(II)-Catalyzed Oxidative Coupling : Aihara et al. (2014) explored the Ni(II)-catalyzed oxidative coupling between C(sp2)-H and C(sp3)-H bonds, potentially involving compounds akin to this compound. This process demonstrates broad scope, high functional group compatibility, and uses toluene derivatives as coupling partners, showcasing its applicability in synthesizing complex organic molecules (Aihara, Tobisu, Fukumoto, & Chatani, 2014).
Materials Science
Adsorptive Separation Technologies : Hartmann et al. (2008) investigated the adsorptive separation of isobutene and isobutane using Cu3(BTC)2, a metal-organic framework, emphasizing the material's potential for separating small hydrocarbons. While this study does not directly mention this compound, it reflects the relevance of related organic compounds in enhancing separation processes and material efficiency (Hartmann, Kunz, Himsl, Tangermann, Ernst, & Wagener, 2008).
Organic Synthesis
Novel Synthetic Pathways : Mohammed et al. (2020) synthesized a novel 1,3,4-thiadiazole derivative containing 3-mercaptobutan-2-one and quinazolin-4-one moieties, demonstrating the compound's keto-enol tautomerism. This research not only underscores the synthetic versatility of compounds related to this compound but also its potential in creating novel molecules with significant applications in medicinal chemistry and materials science (Mohammed, Salih, Rashid, Omer, & Abdalkarim, 2020).
properties
IUPAC Name |
3-phenoxybutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-9H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZBQXXUDKGJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

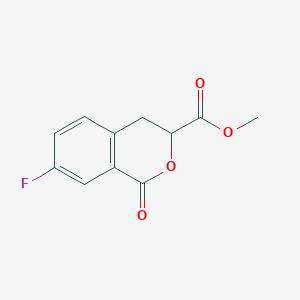


![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2720599.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2720600.png)
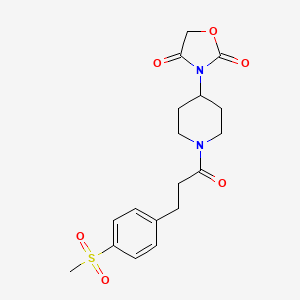
![N-[(4-fluorophenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2720602.png)
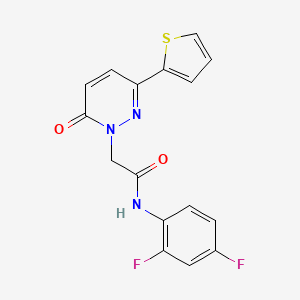
![2-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2720604.png)
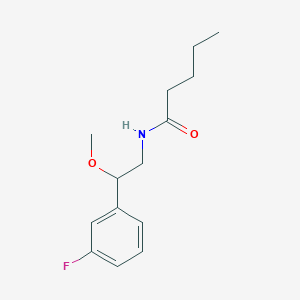
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2720608.png)
